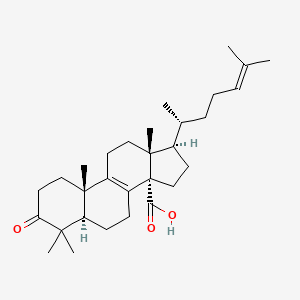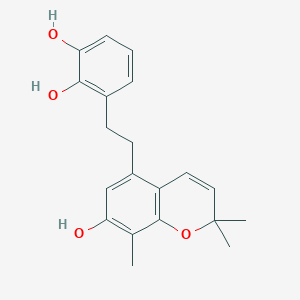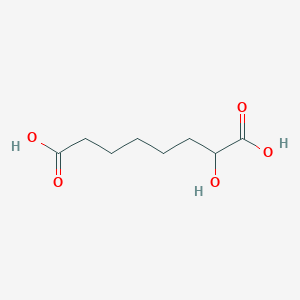
2-hydroxyoctanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyoctanedioic acid is a 2-hydroxydicarboxylic acid that is the 2-hydroxy derivative of suberic acid. It has a role as a metabolite. It derives from a suberic acid.
Scientific Research Applications
1. Biological Production as a Chemical Precursor
2-Hydroxyoctanedioic acid is a compound of interest in various industries, including food, chemicals, and pharmaceuticals. It can be produced through biological means, such as fermentation, and is often used as a precursor for many industrially important chemicals. Recent advances in metabolic engineering and process optimization have enhanced the biological production of this and similar acids (Dai et al., 2018).
2. Role in Neurological and Psychiatric Disease Models
This compound derivatives, such as 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), have shown efficacy in various neurological and psychiatric disease models. Research has focused on enhancing brain delivery and bioavailability of these compounds, which can potentially benefit the treatment of neurological disorders (Nedelcovych et al., 2017), (Dash et al., 2019).
3. Synthesis and Biological Evaluation for Medical Applications
Synthesis and evaluation of derivatives of this compound have been conducted to develop inhibitors for specific enzymes. These studies are crucial for the development of new medical treatments, such as for cancer and other diseases (Vitharana et al., 2002).
4. Applications in Cosmetic and Therapeutic Formulations
Hydroxy acids, including derivatives of this compound, are widely used in cosmetic and therapeutic formulations. They offer beneficial effects for the skin and are involved in treatments for various skin conditions (Kornhauser et al., 2010).
properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-hydroxyoctanedioic acid |
InChI |
InChI=1S/C8H14O5/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13) |
InChI Key |
DHNJFWLYLQPITF-UHFFFAOYSA-N |
SMILES |
C(CCC(C(=O)O)O)CCC(=O)O |
Canonical SMILES |
C(CCC(C(=O)O)O)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



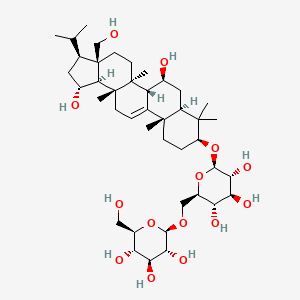
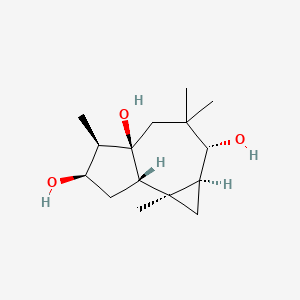

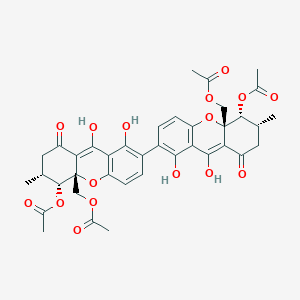

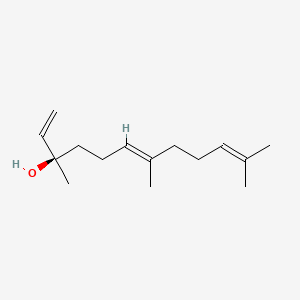
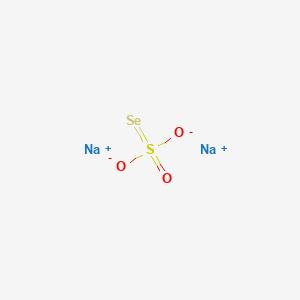

![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)
![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
